4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile
Description
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile is an organic compound that features a unique structure combining adamantane, cyclopropyl, and benzonitrile moieties
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-3-cyclopropylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c22-12-14-1-4-20(19(8-14)18-2-3-18)23-13-21-9-15-5-16(10-21)7-17(6-15)11-21/h1,4,8,15-18H,2-3,5-7,9-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMMPJJZAJRVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)OCC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a benzonitrile derivative under specific conditions to form the desired compound. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or toluene, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-ylmethanol
- 1-(2-Adamantylidene)naphthalene-2(1H)-one
- N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile is unique due to its combination of adamantane, cyclopropyl, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features an adamantane moiety linked through a methoxy group to a cyclopropyl-substituted benzonitrile. The synthesis involves several steps, typically starting from readily available adamantane derivatives and utilizing methods such as nucleophilic substitution to introduce the methoxy and cyclopropyl groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it was evaluated against the NCI-60 human tumor cell line panel, showing promising cytotoxic effects with GI50 values in the low micromolar range .
- Antiviral Properties : Similar compounds in the adamantane class have demonstrated antiviral activities, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .
- Neuroprotective Effects : Adamantane derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in programmed cell death.
- Modulation of Enzyme Activity : The methoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Data Table: Biological Activity Overview
| Activity Type | Description | Observed Effects |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | GI50 values: 1–10 μM |
| Antiviral | Inhibition of viral replication | Active against influenza |
| Neuroprotective | Protective effects on neuronal cells | Potential benefits in neurodegeneration |
Case Studies
Several studies have investigated the biological activity of related adamantane derivatives:
- Cytotoxicity Study : A study evaluated various adamantane-based compounds against human tumor cell lines. Compounds similar to this compound showed significant cytotoxic effects, highlighting their potential as anticancer agents .
- Antiviral Efficacy : Research on adamantane derivatives has shown effectiveness against viruses like influenza. The structure of this compound suggests it may share similar antiviral properties .
- Neuroprotective Research : A study focused on the neuroprotective effects of adamantane derivatives demonstrated their ability to protect neuronal cells from oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
